2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

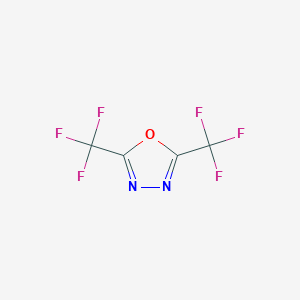

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a 1,3,4-oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into different functional groups.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Anti-Cancer Activity

Research has demonstrated that derivatives of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole exhibit significant anti-cancer properties. For instance:

- Cytotoxicity Studies : Compounds derived from this oxadiazole have been tested against various cancer cell lines, including glioblastoma. Specific derivatives showed IC50 values indicating effective cytotoxicity, with some compounds leading to significant apoptosis in cancer cells through DNA damage mechanisms .

- Mechanism of Action : The inhibition of thymidine phosphorylase has been identified as a key mechanism for the anti-cancer activity of these compounds. Thymidine phosphorylase is involved in tumor progression, making it a target for novel anticancer drugs .

Anti-Diabetic Properties

In addition to anti-cancer effects, certain derivatives have shown promising results in lowering glucose levels in diabetic models. Studies using genetically modified Drosophila melanogaster indicated that specific compounds significantly reduced glucose levels, suggesting potential for further development as anti-diabetic agents .

Functional Materials

The unique properties of this compound make it suitable for developing advanced functional materials:

- Thermal Stability : Its high thermal stability allows its use in heat-resistant polymers and coatings.

- Fluorescent Materials : The compound's electronic properties enable its application in creating UV-absorbing and fluorescent materials that can be utilized in various optical applications .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including one-pot synthesis strategies that streamline the process for generating complex derivatives . These methods enhance the compound's utility in organic synthesis by allowing the creation of diverse chemical entities with tailored properties.

Data Table: Summary of Biological Activities

| Compound Derivative | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound 5b | Anti-cancer | 10.14 | Glioblastoma |

| Compound 5d | Anti-diabetic | Significantly lowers glucose levels | Drosophila model |

| Compound 5m | Anti-cancer | 10.48 | Glioblastoma |

Mécanisme D'action

The mechanism of action of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with molecular targets through its trifluoromethyl groups and oxadiazole ring. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparaison Avec Des Composés Similaires

1,4-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups, but attached to a benzene ring instead of an oxadiazole ring.

2,5-Bis(trifluoromethyl)imidazole: Similar structure but with an imidazole ring.

Uniqueness: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it valuable for specific applications where stability, reactivity, and specific interactions are required.

Activité Biologique

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with two trifluoromethyl groups attached at the 2 and 5 positions. This compound has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable building block in organic synthesis and materials science.

- Molecular Formula : CFNO

- Structure : Contains two electronegative trifluoromethyl groups which significantly influence its chemical behavior.

- Thermal Stability : Exhibits high thermal stability due to the presence of fluorine atoms.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of derivatives of this compound. For instance:

- In vitro Studies : A series of synthesized oxadiazole derivatives were evaluated for cytotoxicity against various cancer cell lines. Notably, compounds such as 5b , 5d , and 5m demonstrated significant cytotoxic effects on the LN229 glioblastoma cell line, indicating their potential as anticancer agents .

- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells. The compounds were shown to damage DNA and inhibit cell proliferation through various assays, including colony formation and TUNEL assays .

Anti-Diabetic Activity

In addition to anticancer properties, this compound derivatives have been investigated for their anti-diabetic effects:

- Model Organism Studies : Research using genetically modified Drosophila melanogaster revealed that certain derivatives significantly lowered glucose levels in diabetic models. Compounds 5d and 5f exhibited notable anti-diabetic activity .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored:

- Mycobacterium tuberculosis : Some studies indicate that oxadiazole derivatives possess activity against resistant strains of Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents against tuberculosis .

Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized a range of 1,3,4-oxadiazole derivatives with varying substituents and evaluated their biological activities. The results showed that several compounds exhibited significant anti-cancer and anti-diabetic properties through both in vitro and in vivo assessments. The study utilized molecular docking simulations to predict binding affinities to biological targets .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various 1,3,4-oxadiazole derivatives. The study found that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhanced biological activity against cancer cell lines. Specific compounds demonstrated IC values comparable to established anticancer drugs .

Data Tables

Propriétés

IUPAC Name |

2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZONKZTJJLSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371177 | |

| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868-48-0 | |

| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?

A1: this compound is a heterocyclic compound with the molecular formula C4F6N2O and a molecular weight of 206 g/mol []. Spectroscopic data shows a boiling point of 65°C. 13C NMR (CDCl3, 100 MHz) displays peaks at δ 115.83 (q, 1JCF = 272.9 Hz) and 156.9 (q, 2JCF = 46.2 Hz), while 19F NMR (CDCl3, 300 MHz; external CFCl3 reference) exhibits a peak at δ -67.1. The refractive index (nD20) is reported as 1.3045 [].

Q2: What are the primary applications of this compound in organic synthesis?

A2: this compound serves as a versatile reagent in cycloaddition reactions, acting as a precursor for various bis(trifluoromethyl) heterocycles []. These include: * 1,2,4-triazoles: Formed through reactions with primary amines. [, , , ]* s-Tetrazines: Synthesized via specific reaction pathways. []* Furans and 4H-pyrans: Accessible through tailored cycloaddition strategies. []

Q3: How does this compound react with strained olefins like norbornenes?

A3: This compound readily undergoes cycloaddition reactions with the strained olefinic bonds of norbornenes, resulting in the formation of functionalized polynorbornanes []. The reaction proceeds efficiently under classical heating conditions compared to microwave-assisted methods.

Q4: How does the reaction mechanism of this compound with cyclic dienes differ from that with acyclic dienes?

A4: In reactions with this compound:

- Cyclic dienes (conjugated and unconjugated): The retro [3+2] step (N2 extrusion) requires higher activation energy to form the carbonyl ylide compared to acyclic dienes [].

- Acyclic dienes (unconjugated): The retro [3+2] step proceeds with lower activation energy [].

Q5: What factors influence the polarity of the cycloaddition steps in reactions involving this compound?

A5: Two primary factors impact the polarity of both intermolecular and intramolecular cycloaddition steps in reactions involving this compound and dienes:

- Heteroatom Nature: The type of heteroatom present within the diene molecule significantly influences electron distribution and reactivity, ultimately impacting the cycloaddition polarity [].

- Cyclic Diene Size: The size of the cyclic diene plays a crucial role in electron distribution and reactivity, affecting the overall polarity of the cycloaddition reactions [].

Q6: Which functional groups are compatible with the reaction conditions used with this compound?

A7: Several functional groups demonstrate compatibility with the reaction conditions employed alongside this compound []: * Esters* Imides* Phthalimides* Piperidyls* Carboxylic Acids

Q7: Are there specific examples of this compound's use in synthesizing rigid molecular scaffolds?

A8: Yes, this compound has been successfully utilized in the synthesis of rigid chromophore-spacer-chromophore dyads and three-armed triads. This was achieved by employing a 1,3-dipolar cycloaddition protocol with ring-fused cyclobutene epoxides and subsequent dehydrogenation steps to regenerate the desired polyaromatic hydrocarbon (PAH) chromophores within a rigid alicyclic scaffold [].

Q8: Is there any computational chemistry data available for reactions involving this compound?

A9: Yes, computational studies at the AM1 level have been conducted on the reaction of this compound with 7-tert-butoxynorbornadiene. These studies provided insights into cage formation mechanisms and the stereochemistry of the resulting adducts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.